(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
Overview
Description
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone is a chemical compound with the molecular formula C12H15BrN2O and a molecular weight of 283.16 g/mol. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves several steps. One common synthetic route includes the bromination of pyridine followed by the introduction of the piperidinyl group. The reaction conditions typically involve the use of bromine and a suitable solvent such as dichloromethane. The final step involves the formation of the methanone group through a reaction with an appropriate carbonyl compound .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency. These methods often involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific target and the context of its use. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone can be compared with similar compounds such as:
(6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: This compound has a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
(6-Fluoropyridin-2-yl)(1-methylpiperidin-4-yl)methanone: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
(6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, a compound with the CAS number 613678-08-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, and its implications in pharmacology.
The molecular formula of this compound is C₁₂H₁₅BrN₂O, with a molecular weight of approximately 283.16 g/mol. The compound features a brominated pyridine ring and a piperidine moiety, which contribute to its unique properties and biological interactions.
5-HT1F Receptor Agonism
Research indicates that this compound acts as a selective agonist for the 5-HT1F receptor , which is implicated in migraine pathophysiology. This receptor's activation can modulate pain pathways, making this compound a candidate for developing migraine therapeutics.
Binding Affinity Studies
Studies have focused on the binding affinity of this compound to the 5-HT1F receptor. Computational modeling has been employed to predict how structural modifications can influence binding interactions. This knowledge is crucial for optimizing drug candidates for therapeutic applications.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : 6-bromopyridine and 1-methylpiperidine.
- Coupling Reaction : The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane.
- Formation of Hydrobromide Salt : The product is treated with hydrobromic acid to yield the hydrobromide salt.
Preclinical Studies
Preclinical studies have demonstrated that compounds structurally similar to this compound exhibit enhanced selectivity and potency against the 5-HT1F receptor. These findings suggest that further exploration into derivatives of this compound could lead to more effective migraine treatments .
Comparison with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(6-Aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Contains an amino group instead of a bromine atom | Increased reactivity due to amino functionality |
(3-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Bromine at a different position on the pyridine ring | Potentially different biological activity profile |
(6-Chloropyridin-2-yl)(1-methylpiperidin-4-yl)methanone | Chlorine substitution instead of bromine | Different electronic properties affecting receptor binding |
This table illustrates how modifications around the pyridine and piperidine rings can tailor biological activity and optimize pharmacological profiles.
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly receptors involved in pain modulation. The compound may act as an inhibitor or activator depending on the target and context of its use, influencing various signal transduction pathways within cells.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-(1-methylpiperidin-4-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c1-15-7-5-9(6-8-15)12(16)10-3-2-4-11(13)14-10/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFPGOFGUAEGAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591896 | |
Record name | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613678-08-3 | |
Record name | (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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